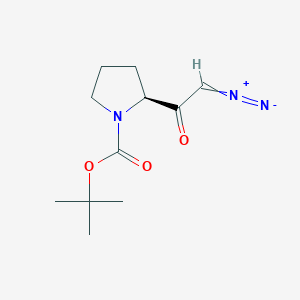

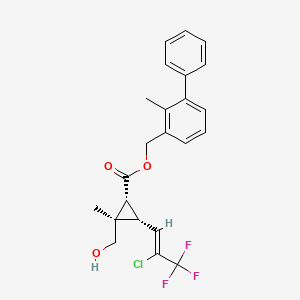

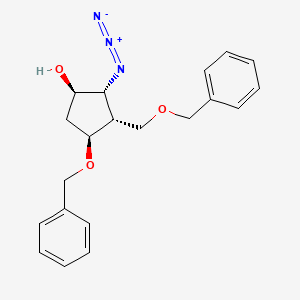

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves strategic functionalization and cyclization reactions to introduce the desired substituents while maintaining the integrity of the pyrrolidine core. For instance, the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method has been described for synthesizing tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, showcasing the versatility in pyrrolidine derivatization (S. Naveen et al., 2007).

Molecular Structure Analysis

The structural analysis often relies on X-ray diffraction studies, which provide detailed insights into the crystal structure, conformations, and intermolecular interactions. For example, the study by Naveen et al. (2007) revealed that the synthesized pyrrolidine derivative crystallizes in the triclinic space group, with a specific envelope conformation of the proline ring, highlighting the significance of molecular structure analysis in understanding compound stability and reactivity.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, including cycloadditions, nitrile anion cyclizations, and transformations involving electrophilic and nucleophilic reagents. These reactions are pivotal for the functionalization of the pyrrolidine core, enabling the synthesis of complex molecules with potential biological activity. For instance, the enantioselective nitrile anion cyclization described by Chung et al. (2005) demonstrates a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the diversity of chemical transformations applicable to pyrrolidine derivatives (John Y. L. Chung et al., 2005).

Scientific Research Applications

Synthesis of Chiral Pyrrolidines : Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method efficiently synthesizes chiral pyrrolidine derivatives, essential in medicinal chemistry (Chung et al., 2005).

Crystal Structure Analysis : Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and analyzed its crystal structure. Such studies are crucial for understanding molecular configurations and drug design (Naveen et al., 2007).

Asymmetric Synthesis of Fluoroalkylated Compounds : Funabiki et al. (2008) used a similar compound in the asymmetric synthesis of fluoroalkylated prolinols, highlighting its utility in creating compounds with potential pharmaceutical applications (Funabiki et al., 2008).

Applications in Catalytic Reactions : Hashimoto et al. (2011) demonstrated the use of related compounds in asymmetric Mannich-type reactions, a crucial technique in organic synthesis (Hashimoto et al., 2011).

Building Blocks for Complex Molecules : Pipiak and Mlostoń (2016) reviewed the use of N-protected (S)-2-(diazoacetyl)pyrrolidines as chiral building blocks for synthesizing complex heterocycles, some of which exhibit biological activities (Pipiak & Mlostoń, 2016).

Hydrogen Bonding Studies : Baillargeon et al. (2014) studied crystals of a related compound to understand hydrogen bonding between different molecular groups. Such studies can inform the design of new drugs and materials (Baillargeon et al., 2014).

properties

IUPAC Name |

tert-butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADVKNFSLDTPFW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)